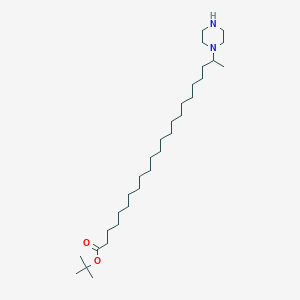
Tert-butyl 22-(piperazin-1-YL)tricosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-Boc-2-Phenylpiperazine is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a phenyl group at the second position of the piperazine ring. It is widely used as an intermediate in pharmaceutical synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-1-Boc-2-Phenylpiperazine can be synthesized through various methods. One common approach involves the reaction of 2-phenylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding N-1-Boc-2-Phenylpiperazine in high purity .
Industrial Production Methods
Industrial production of N-1-Boc-2-Phenylpiperazine often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-1-Boc-2-Phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while reduction reactions can modify the piperazine ring itself.
Coupling Reactions: The compound can participate in Buchwald-Hartwig coupling reactions with aryl halides to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Coupling Reagents: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products
The major products formed from these reactions include deprotected piperazine derivatives, phenolic compounds, and various substituted piperazines depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-1-Boc-2-Phenylpiperazine is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the synthesis of drugs with anxiolytic, antiviral, and anticancer properties.
Industry: N-1-Boc-2-Phenylpiperazine is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-1-Boc-2-Phenylpiperazine depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The Boc group provides stability during synthetic transformations, and its removal exposes the reactive piperazine nitrogen, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Similar in structure but lacks the phenyl group, making it less versatile in certain synthetic applications.
1-Methyl-2-phenylpiperazine: Contains a methyl group instead of the Boc group, affecting its reactivity and stability.
1-(2-Chloroethyl)-4-phenylpiperazine: Features a chloroethyl group, which introduces different reactivity patterns.
Uniqueness
N-1-Boc-2-Phenylpiperazine is unique due to the presence of both the Boc protecting group and the phenyl substituent. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C31H62N2O2 |
|---|---|
Molecular Weight |
494.8 g/mol |
IUPAC Name |
tert-butyl 22-piperazin-1-yltricosanoate |
InChI |
InChI=1S/C31H62N2O2/c1-29(33-27-25-32-26-28-33)23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-30(34)35-31(2,3)4/h29,32H,5-28H2,1-4H3 |
InChI Key |
PZKOMBGRLNICPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCCCCCCC(=O)OC(C)(C)C)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


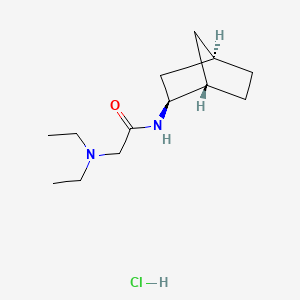
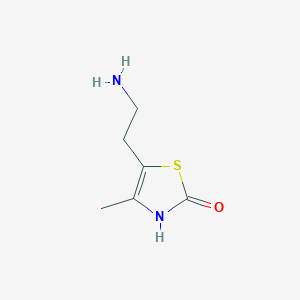
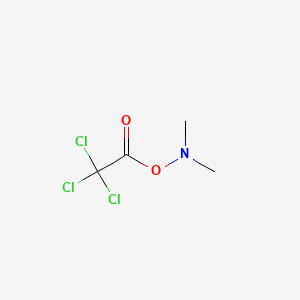
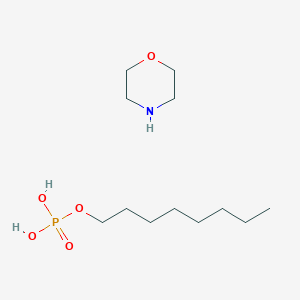
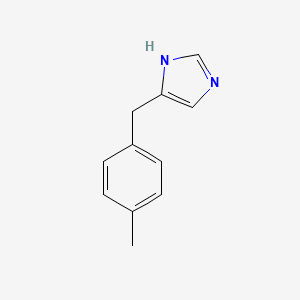
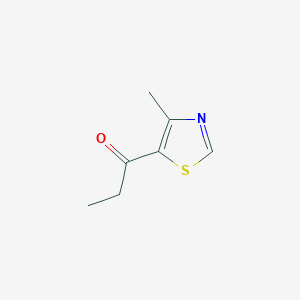
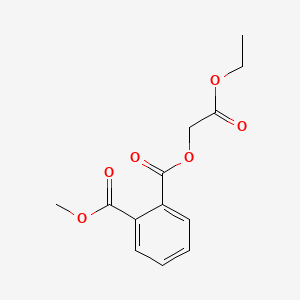
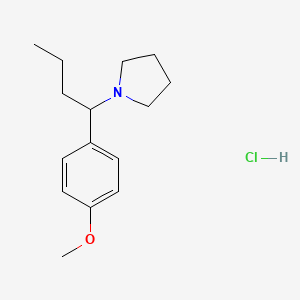
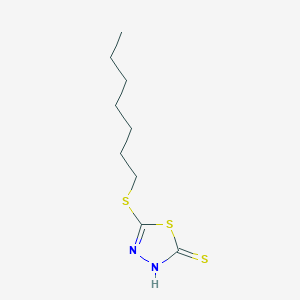
![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)
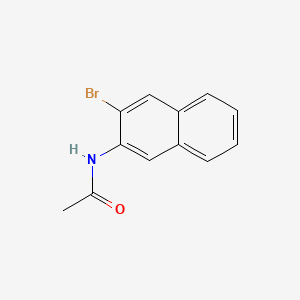
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)
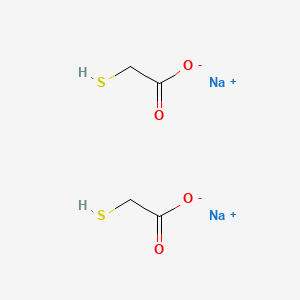
![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
